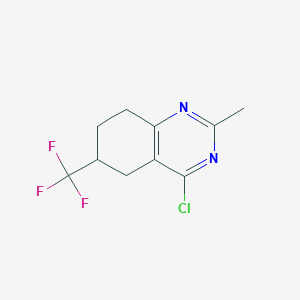
4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-氯-2-甲基-6-(三氟甲基)-5,6,7,8-四氢喹唑啉是一种属于喹唑啉类化学化合物。喹唑啉是含有稠合苯和嘧啶环的杂环化合物。
准备方法
合成路线和反应条件
4-氯-2-甲基-6-(三氟甲基)-5,6,7,8-四氢喹唑啉的合成通常涉及多个步骤,从易于获得的前体开始。一种常见的方法是在受控条件下对适当的中间体进行环化。 例如,4-氯-2-甲基-6-(三氟甲基)嘧啶与合适的试剂反应可以形成所需的喹唑啉衍生物 .
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以确保高产率和纯度。该过程可能包括通过重结晶或色谱法进行纯化的步骤,以获得适合各种应用的最终产品。
化学反应分析
反应类型
4-氯-2-甲基-6-(三氟甲基)-5,6,7,8-四氢喹唑啉可以进行各种化学反应,包括:
取代反应: 在适当的条件下,氯原子可以被其他亲核试剂取代。
氧化和还原: 该化合物可以被氧化或还原形成不同的衍生物。
加成反应: 多个官能团的存在允许与各种试剂进行加成反应。
常用试剂和条件
这些反应中常用的试剂包括强碱、氧化剂和还原剂。反应条件如温度、溶剂和反应时间被优化以实现所需的转化。
主要形成的产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,取代反应可能产生具有不同官能团取代氯原子的衍生物。
科学研究应用
4-氯-2-甲基-6-(三氟甲基)-5,6,7,8-四氢喹唑啉在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂分子的构建块。
生物学: 该化合物可用于涉及酶抑制和受体结合的研究。
工业: 它可用于生产农用化学品、染料和其他工业产品。
作用机制
4-氯-2-甲基-6-(三氟甲基)-5,6,7,8-四氢喹唑啉的作用机制涉及它与特定分子靶标的相互作用。氯、甲基和三氟甲基的存在会影响它对这些靶标的结合亲和力和选择性。该化合物可能通过抑制酶或调节受体活性起作用,从而导致各种生物学效应。
相似化合物的比较
类似化合物
4-氯-2-甲基-6-(三氟甲基)嘧啶: 一种具有类似官能团的结构相关化合物。
2-甲基-6-(三氟甲基)喹唑啉: 另一种具有可比特性的喹唑啉衍生物。
独特性
4-氯-2-甲基-6-(三氟甲基)-5,6,7,8-四氢喹唑啉因其官能团的特定组合和四氢喹唑啉核心而独一无二。这种独特的结构赋予了独特的化学和生物学性质,使其在各种应用中具有价值。
生物活性
4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H9ClF3N3
- Molecular Weight : 253.64 g/mol
- CAS Number : 149285-78-9
The biological activity of this compound has been linked to its interaction with various molecular targets. Research indicates that it may act as a modulator of neurotransmitter receptors and exhibit antimicrobial properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of tetrahydroquinazolines. For instance, derivatives of quinazoline compounds have shown significant activity against various bacterial strains. The compound was tested for its efficacy against Gram-positive and Gram-negative bacteria, demonstrating promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 0.008 |
| Escherichia coli | 0.03 |
| Streptococcus pneumoniae | 0.06 |
These findings suggest that this compound may be effective in treating infections caused by these pathogens .
Neurological Activity
The compound has been investigated for its effects on the central nervous system (CNS). In vitro studies indicated that it might function as a positive allosteric modulator at specific glutamate receptors, which are crucial for synaptic transmission and plasticity.
In a study assessing the effects on mGlu7 receptors, compounds within the quinazoline class were shown to enhance receptor activity significantly. The lead compound exhibited an IC50 value of approximately 6.14 µM .
Case Study 1: Antimicrobial Efficacy
A research team evaluated the antibacterial properties of various quinazoline derivatives, including our compound of interest. The study utilized both in vitro assays and animal models to assess efficacy and toxicity. Results indicated that the compound not only inhibited bacterial growth but also displayed low toxicity in human liver cell lines (HepG2), suggesting a favorable safety profile .
Case Study 2: Neuropharmacological Effects
In another investigation focusing on neurological applications, researchers administered the compound to rodent models to evaluate its effects on behavior associated with anxiety and depression. The results demonstrated significant anxiolytic effects at specific dosages without notable side effects .
属性
分子式 |
C10H10ClF3N2 |
|---|---|
分子量 |
250.65 g/mol |
IUPAC 名称 |
4-chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C10H10ClF3N2/c1-5-15-8-3-2-6(10(12,13)14)4-7(8)9(11)16-5/h6H,2-4H2,1H3 |
InChI 键 |
KACIRVWMRRDIGY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(CC(CC2)C(F)(F)F)C(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















